10,12,15-Octadecatrienoic acid, 9-hydroxy-
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Overview
Description
10,12,15-Octadecatrienoic acid, 9-hydroxy- is a hydroxy fatty acid with the molecular formula C18H30O3 and a molecular weight of 294.43 g/mol . This compound is characterized by multiple carbon-carbon double bonds and a hydroxyl group, making it a polyunsaturated fatty acid derivative . It is also known by its IUPAC name, (9S,10E,12Z,15Z)-9-hydroxy-10,12,15-octadecatrienoic acid .
Preparation Methods
Synthetic Routes and Reaction Conditions
10,12,15-Octadecatrienoic acid, 9-hydroxy- can be synthesized through chemical reactions involving appropriate starting materials and reagents. The synthetic route typically involves the use of unsaturated fatty acids as starting materials, which undergo hydroxylation and other chemical transformations to yield the target compound . The reaction conditions often include the use of catalysts, specific temperatures, and solvents to facilitate the desired chemical reactions .
Industrial Production Methods
Industrial production of 10,12,15-Octadecatrienoic acid, 9-hydroxy- can also be achieved through extraction from natural sources such as certain algae, plants, or animals . The extraction process involves isolating the compound from these natural sources using various purification techniques, including chromatography and distillation .
Chemical Reactions Analysis
Types of Reactions
10,12,15-Octadecatrienoic acid, 9-hydroxy- undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The double bonds can be reduced to form saturated fatty acids.
Substitution: The hydroxyl group can participate in substitution reactions to form esters or ethers.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like hydrogen gas with a palladium catalyst for reduction . The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and specific solvents .
Major Products
The major products formed from these reactions include ketones, aldehydes, saturated fatty acids, esters, and ethers .
Scientific Research Applications
10,12,15-Octadecatrienoic acid, 9-hydroxy- has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 10,12,15-Octadecatrienoic acid, 9-hydroxy- involves its interaction with molecular targets and pathways in the body. It can activate peroxisome proliferator-activated receptor alpha (PPARα), leading to the induction of mRNA expression of PPARα target genes . This activation plays a role in regulating lipid metabolism and other physiological processes .
Comparison with Similar Compounds
Similar Compounds
9-Oxo-10(E),12(Z),15(Z)-Octadecatrienoic acid: Another derivative of α-linolenic acid, known for its presence in tomato extract and its activation of PPARα.
9,12,15-Octadecatrienoic acid, methyl ester: A methyl ester derivative with similar structural features.
Uniqueness
10,12,15-Octadecatrienoic acid, 9-hydroxy- is unique due to its specific hydroxylation pattern and its ability to activate PPARα, which distinguishes it from other similar compounds .
Properties
IUPAC Name |
9-hydroxyoctadeca-10,12,15-trienoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30O3/c1-2-3-4-5-6-8-11-14-17(19)15-12-9-7-10-13-16-18(20)21/h3-4,6,8,11,14,17,19H,2,5,7,9-10,12-13,15-16H2,1H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIGGEAZDTKMXSI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CCC=CC=CC(CCCCCCCC(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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